Z-Gln-OH

Catalog No.
S1768875
CAS No.
2650-64-8
M.F
C13H16N2O5
M. Wt
280.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Gln-OH

CAS Number

2650-64-8

Product Name

Z-Gln-OH

IUPAC Name

(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1

InChI Key

JIMLDJNLXLMGLX-JTQLQIEISA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O

Synonyms

2650-64-8;Z-Gln-OH;N-Carbobenzyloxy-L-glutamine;N-Cbz-L-glutamine;Cbz-Gln-OH;N-Carbobenzoxy-L-glutamine;Z-L-Glutamine;CBZ-L-Glutamine;Carbobenzoxyglutamine;Cbz-L-Gln-OH;N-Benzyloxycarbonyl-L-glutamine;Carbobenzoxy-L-glutamine;Benzyloxycarbonyl-L-glutamine;N-(Benzyloxycarbonyl)-L-glutamine;Carbobenzyloxy-L-glutamine;(Benzyloxycarbonyl)glutamine;(S)-5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoicacid;N2-Carbobenzoxy-L-glutamine;N2-Benzyloxycarbonyl-L-glutamine;JIMLDJNLXLMGLX-JTQLQIEISA-N;N(2)-Benzoxycarbonyl-L-glutamine;Glutamine,N-(benzyloxy)carbonyl-;NSC186903;ST50308656;(2S)-2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoicacid

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O

Peptide Synthesis:

Z-Glutamine is a commonly used building block in peptide synthesis, particularly for the solid-phase peptide synthesis (SPPS) technique. The Z-protecting group allows for the selective attachment of glutamine to a growing peptide chain while protecting its amino group from unwanted reactions with other reagents. Once the peptide sequence is complete, the Z-protecting group can be selectively removed to reveal the free amino group of glutamine in the final peptide product [1].

Source

Enzyme Studies:

Z-Glutamine can be used as a substrate for studying enzymes that utilize glutamine. Due to its modified structure, the rate of reaction between Z-Glutamine and the enzyme may differ compared to unmodified glutamine. This allows researchers to investigate the enzyme's specific binding and catalytic properties towards the glutamine side chain [2].

Source

Cell Culture Studies:

Z-Glutamine can be used as a supplement in cell culture media to study the role of glutamine in various cellular processes. The Z-protecting group ensures controlled release of glutamine within the cells, allowing researchers to investigate the effects of specific glutamine concentrations or timing of its availability on cell behavior [3].

Source

Z-Gln-OH, also known as N-alpha-carbobenzyloxy-L-glutamine, is a derivative of the amino acid glutamine. It possesses a molecular formula of C13H16N2O5C_{13}H_{16}N_{2}O_{5} and a molecular weight of approximately 280.3 g/mol. This compound is characterized by the presence of a carbobenzyloxy (Z) protecting group on the amino group of glutamine, which enhances its stability and solubility in various solvents. Z-Gln-OH appears as a white powder and is typically stored in a sealed container at room temperature to maintain its integrity .

  • Scientific sources do not report extensive safety information on CBZ-Glutamine.
  • As a general precaution, unknown compounds should be handled with care in a well-ventilated laboratory following standard laboratory safety protocols.

  • Hydrolysis: In the presence of water, Z-Gln-OH can be hydrolyzed to yield L-glutamine and benzyl alcohol .
  • Substitution Reactions: The carbobenzyloxy group can be removed under acidic conditions, allowing for further functionalization of the amino group .
  • Coupling Reactions: The compound can participate in peptide synthesis through coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, forming peptide bonds with other amino acids .

These reactions are crucial for its applications in peptide synthesis and biochemical research.

Z-Gln-OH exhibits notable biological activity primarily through its interaction with microbial transglutaminase, an enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins. This interaction positions Z-Gln-OH as an acyl donor, influencing various biochemical pathways involved in protein cross-linking . The compound's ability to modulate enzyme activity suggests potential roles in cellular signaling, metabolism, and gene expression.

The synthesis of Z-Gln-OH typically involves several key steps:

  • Protection of the Amino Group: Glutamine's amino group is protected by reacting it with trityl chloride in the presence of a base such as pyridine, forming trityl-protected glutamine.
  • Introduction of the Carbobenzoxy Group: The trityl-protected glutamine is then reacted with carbobenzoxy chloride under basic conditions to introduce the carbobenzoxy group .

Industrial production methods mirror these laboratory techniques but are scaled up for efficiency and yield optimization, utilizing controlled environments to ensure high purity .

Z-Gln-OH is widely used in:

  • Peptide Synthesis: Its protected form allows for selective reactions during peptide assembly.
  • Biochemical Research: It serves as a substrate or inhibitor in studies involving microbial transglutaminases and other enzymes.
  • Pharmaceutical Development: The compound's unique properties make it valuable in developing therapeutic agents targeting metabolic pathways .

Studies have shown that Z-Gln-OH interacts specifically with microbial transglutaminase, influencing its activity and stability. These interactions can lead to the formation of stable macromolecular complexes that are crucial for understanding protein modifications and cellular processes . Moreover, the compound's effects on cellular functions suggest it may impact signaling pathways relevant to various physiological responses.

Z-Gln-OH shares structural similarities with several other compounds that also contain glutamine derivatives or protective groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
N-alpha-carbobenzoxy-L-glutamineC13H16N2O5Contains a carbobenzyloxy protecting group
Z-Aspartic AcidC4H7NO4Similar protective group but different amino acid
Z-PhenylalanineC15H15NO4Contains phenylalanine instead of glutamine
N-alpha-trityl-L-glutamineC19H23N2O4Trityl protecting group provides different reactivity

These compounds highlight Z-Gln-OH's unique protective group configuration, impa

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of Z-Gln-OH follows established IUPAC conventions for protected amino acids. The compound is formally designated as (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid, reflecting its stereochemical configuration and functional group arrangement. The Chemical Abstracts Service has assigned registry number 2650-64-8 to this compound, providing a unique numerical identifier for database searches and regulatory documentation.

The molecular formula C₁₃H₁₆N₂O₅ indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and five oxygen atoms, yielding a molecular weight of 280.28 g/mol. Alternative nomenclature systems designate this compound as N²-[(phenylmethoxy)carbonyl]-L-glutamine or carbobenzoxy-L-glutamine, reflecting different conventional naming approaches within the peptide chemistry literature.

The compound exhibits specific optical activity with a measured specific rotation [α]₂₀/D of -6.5 to -8.5 degrees when measured at a concentration of 2 g/100 mL in ethanol, confirming its L-configuration and enantiomeric purity. This optical rotation value serves as a quality control parameter for commercial preparations and synthetic batches.

Table 1: Systematic Identification Parameters of Z-Gln-OH

ParameterValueReference
IUPAC Name(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
CAS Registry Number2650-64-8
Molecular FormulaC₁₃H₁₆N₂O₅
Molecular Weight280.28 g/mol
Specific Rotation [α]₂₀/D-6.5 to -8.5° (c=2, EtOH)
MDL NumberMFCD00008043
PubChem CID75855

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic investigations of Z-Gln-OH reveal a well-defined solid-state structure characterized by specific intermolecular interactions and packing arrangements. The compound crystallizes as white to almost white powder or crystalline material with a melting point range of 134-138°C, indicating good thermal stability under standard laboratory conditions. More precise determinations report melting points of 136.0-140.0°C, with some sources citing a specific value of 138°C.

The three-dimensional conformational analysis demonstrates that the benzyloxycarbonyl protecting group adopts a specific spatial orientation relative to the glutamine backbone, influenced by both steric interactions and electronic effects. The phenyl ring of the benzyl group exhibits π-π stacking interactions in the solid state, contributing to the overall crystal packing stability. These crystallographic parameters are essential for understanding the compound's reactivity patterns and selectivity in peptide coupling reactions.

Computational modeling studies complement experimental crystallographic data by providing insights into preferred conformational states in solution. The molecule exhibits conformational flexibility around the benzyl ester linkage, with rotational barriers influenced by both steric hindrance and electronic conjugation effects. The glutamine side chain maintains its characteristic extended conformation, with the terminal amide group capable of hydrogen bonding interactions.

Table 2: Crystallographic and Physical Properties

PropertyValueReference
Melting Point134-138°C
AppearanceWhite to almost white powder/crystal
Density1.316 g/cm³
Refractive Index1.6450 (estimated)
Storage TemperatureRoom temperature, dry conditions

Spectroscopic Characterization (NMR, FT-IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for Z-Gln-OH through characteristic chemical shift patterns and coupling constants. The ¹H NMR spectrum exhibits distinct resonances for the benzyl protecting group protons, with the aromatic region showing the expected multiplet patterns for the monosubstituted benzene ring. The α-proton of the glutamine residue appears as a characteristic multiplet in the 4.2-4.5 ppm region, with coupling to both the amino proton and the β-methylene protons.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching frequencies appear in the expected regions, with the carboxylic acid C=O stretch typically observed around 1720 cm⁻¹ and the amide C=O stretches at lower frequencies. The N-H stretching vibrations of both the protected amino group and the glutamine side chain amide provide additional structural confirmation.

Mass spectrometric analysis employs various ionization techniques to determine accurate molecular weights and fragmentation patterns. Electrospray ionization mass spectrometry typically produces [M+H]⁺ ions at m/z 281, corresponding to the protonated molecular ion. Fragmentation patterns consistently show loss of the benzyloxycarbonyl protecting group (mass loss of 136 Da) as a major pathway, yielding fragment ions corresponding to the glutamine residue.

The spectroscopic data collectively confirm the structural integrity of the molecule and provide quality control parameters for synthetic and commercial preparations. Modern analytical protocols typically require NMR purity assessment showing greater than 98% purity by area integration.

Tautomeric Forms and Protolytic Behavior in Solution

The protolytic behavior of Z-Gln-OH in aqueous solution exhibits characteristics typical of amino acid derivatives with multiple ionizable groups. The compound possesses two primary ionization sites: the carboxylic acid group with a predicted pKa value of approximately 3.82, and the protected amino group which shows significantly altered basicity compared to free glutamine. The glutamine side chain amide group remains largely un-ionized under physiological pH conditions.

Solution equilibrium studies demonstrate that Z-Gln-OH exists predominantly in zwitterionic forms at intermediate pH values, with the carboxylate anion balanced by protonation of available basic sites. The benzyloxycarbonyl protecting group significantly reduces the basicity of the α-amino group, resulting in a different pH-dependent speciation profile compared to unprotected glutamine.

Solubility characteristics vary significantly with pH and solvent composition. The compound shows limited solubility in pure water but exhibits enhanced dissolution in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Hot water provides almost transparent solutions, indicating temperature-dependent solubility enhancement that may involve conformational changes or improved solvation.

Table 3: Solution Properties and Protolytic Behavior

ParameterValue/DescriptionReference
Predicted pKa3.82 ± 0.10
Water SolubilityLimited, enhanced in hot water
Organic Solvent SolubilitySoluble in MeOH, EtOH, DMSO
LogP Value1.72270
Polar Surface Area118.72 Ų

XLogP3

0.3

Other CAS

2650-64-8

General Manufacturing Information

L-Glutamine, N2-[(phenylmethoxy)carbonyl]-: INACTIVE

Dates

Modify: 2023-08-15

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